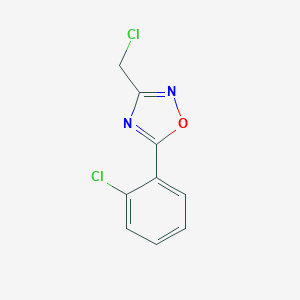

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and oxadiazole functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and chlorophenyl groups imparts unique chemical properties, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with chloromethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement reactions with various nucleophiles due to the electrophilic nature of the chlorine atom. Key examples include:

These reactions typically employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in polar aprotic solvents (e.g., acetonitrile) .

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in ring-opening reactions under acidic or basic conditions. For example:

- Hydrolysis : Prolonged heating with aqueous HCl converts the oxadiazole ring into a carboxylic acid derivative via cleavage of the N-O bond .

- Ammonolysis : Reaction with excess ammonia at 20–150°C yields 5-amino-1,2,4-oxadiazole derivatives, retaining the chlorophenyl substituent .

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophilic substitution primarily to the para position relative to the oxadiazole ring. Documented transformations include:

- Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the phenyl ring’s para position .

- Halogenation : Bromine in acetic acid yields para-bromo derivatives .

Cross-Coupling Reactions

The chlorophenyl moiety enables palladium-catalyzed coupling reactions:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines.

-

Case Study: Synthesis and Evaluation

A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. For instance, compounds containing the oxadiazole ring showed activity against human lung (A549) and breast (MCF-7) cancer cell lines, with some exhibiting IC50 values as low as 0.19 µM against MCF-7 cells . This suggests that modifications to the oxadiazole structure can enhance biological activity. -

Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that certain derivatives could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .

Antimicrobial Properties

In addition to anticancer activity, oxadiazole derivatives have shown promising antimicrobial effects. Research indicates that certain compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

High Energy Density Materials (HEDMs)

The unique structural properties of 1,2,4-oxadiazoles make them suitable for applications in material science, particularly as HEDMs. These materials are characterized by their ability to release a significant amount of energy upon decomposition.

- Synthesis of HEDMs

Recent advancements have led to the synthesis of novel oxadiazole-based compounds designed specifically for high-energy applications. These materials are being explored for use in propellants and explosives due to their favorable energy profiles .

Crystallographic Studies

Crystallographic studies have provided insights into the packing and interactions within solid-state forms of the compound. These studies reveal weak intermolecular interactions that may influence the compound's physical properties and reactivity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The oxadiazole ring may also interact with biological receptors, modulating their function and triggering downstream signaling pathways. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorophenyl Isocyanate: Shares the 2-chlorophenyl group but differs in the functional group attached to the aromatic ring.

2-Chlorobenzaldehyde: Contains the 2-chlorophenyl group with an aldehyde functional group.

2-Chlorobenzoic Acid: Features the 2-chlorophenyl group with a carboxylic acid functional group.

Uniqueness

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and oxadiazole functional groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other 2-chlorophenyl derivatives. The oxadiazole ring system is particularly valuable in medicinal chemistry for its ability to interact with biological targets in a specific manner.

Biologische Aktivität

3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS 110704-33-1) is a compound belonging to the oxadiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloromethyl group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 229.06 g/mol. The compound exhibits significant lipophilicity, which is crucial for its interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results against human leukemia and breast cancer cell lines, indicating potential for development as anticancer agents .

- Antimicrobial Properties : The compound has demonstrated bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

- Neurological Effects : Research indicates that certain oxadiazole derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), suggesting potential applications in treating neurological disorders .

Anticancer Studies

A study focusing on 1,2,4-oxadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cells. The mechanism of action involved apoptosis induction through the activation of p53 pathways and caspase cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-CM-5-CPh-Oxadiazole | MCF-7 | 10.38 | Apoptosis induction via p53 activation |

| 5a | CEM-13 | <0.5 | Apoptosis induction |

Antimicrobial Studies

In antimicrobial assays, this compound showed effective inhibition against several strains of Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines such as L929 .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the oxadiazole ring and substituents significantly influence biological activity. For instance, the presence of halogen atoms enhances lipophilicity and biological potency. Further SAR analyses have led to the identification of more potent analogs with improved selectivity against cancer cell lines .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRIXIFYINOGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585515 | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-33-1 | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.